4-Nitrophenyl furan-2-carboxylate
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Overview
Description
4-Nitrophenyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl furan-2-carboxylate typically involves the esterification of 4-nitrophenol with furan-2-carboxylic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-Aminophenyl furan-2-carboxylate.
Substitution: Various substituted phenyl furan-2-carboxylates depending on the nucleophile used
Scientific Research Applications
4-Nitrophenyl furan-2-carboxylate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-nitrophenyl furan-2-carboxylate varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or proteins. For example, as an antitubercular agent, it targets the salicylate synthase enzyme in Mycobacterium tuberculosis, inhibiting the biosynthesis of siderophores necessary for iron acquisition . This disruption in iron homeostasis can hinder the growth and survival of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of a hydrogen atom on the phenyl ring.
5-Phenyl-furan-2-carboxylic acids: Lacks the nitro group but shares the furan-2-carboxylate core.
Nitrofurantoin analogues: Contains both furan and nitrophenyl groups but with different substituents and functional groups.
Uniqueness
4-Nitrophenyl furan-2-carboxylate is unique due to the presence of both the nitrophenyl and furan-2-carboxylate moieties, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-nitrophenyl) furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(10-2-1-7-16-10)17-9-5-3-8(4-6-9)12(14)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBFDFZMSFCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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